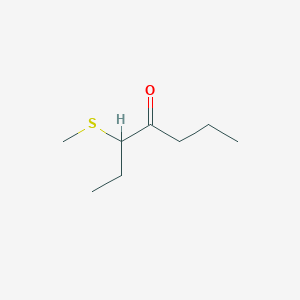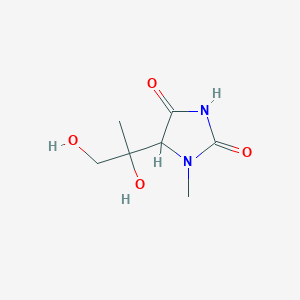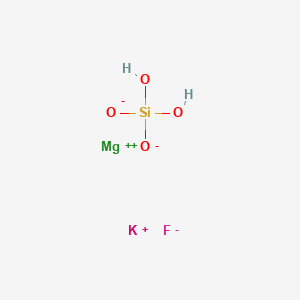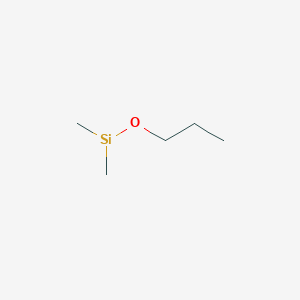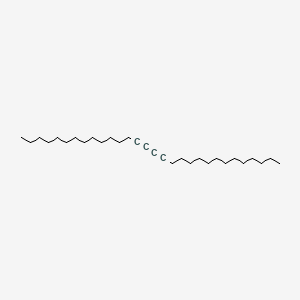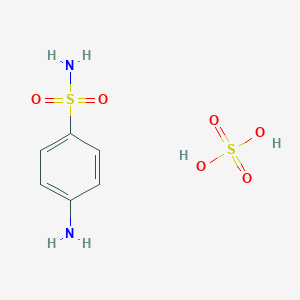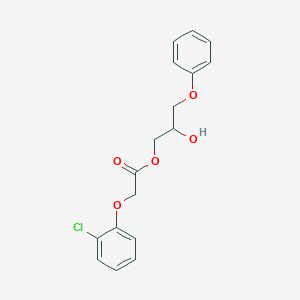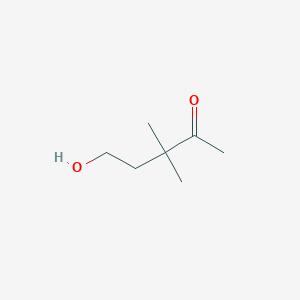
5-Hydroxy-3,3-dimethylpentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-3,3-dimethylpentan-2-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a hydroxyl group (-OH) and a carbonyl group (C=O) within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxidation of 5-Hydroxy-3,3-dimethylpentan-2-ol: One method to synthesize 5-Hydroxy-3,3-dimethylpentan-2-one involves the oxidation of 5-Hydroxy-3,3-dimethylpentan-2-ol using oxidizing agents such as sodium periodate (NaIO4) under controlled conditions.
Dehydration of 5-Hydroxy-3,3-dimethylpentan-2-ol: Another method involves the dehydration of 5-Hydroxy-3,3-dimethylpentan-2-ol using sulfuric acid (H2SO4) as a catalyst.
Industrial Production Methods
The industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 5-Hydroxy-3,3-dimethylpentan-2-one can undergo further oxidation to form carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Sodium periodate (NaIO4), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Sulfuric acid (H2SO4) for dehydration reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Hydroxy-3,3-dimethylpentan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-3,3-dimethylpentan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethylpentan-2-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Hydroxy-3-methylpentan-2-one: Similar structure but with a different substitution pattern, leading to different reactivity and applications.
Uniqueness
5-Hydroxy-3,3-dimethylpentan-2-one is unique due to the presence of both hydroxyl and carbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
63820-01-9 |
|---|---|
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
5-hydroxy-3,3-dimethylpentan-2-one |
InChI |
InChI=1S/C7H14O2/c1-6(9)7(2,3)4-5-8/h8H,4-5H2,1-3H3 |
Clave InChI |
CZZJEFYSXHQQRP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


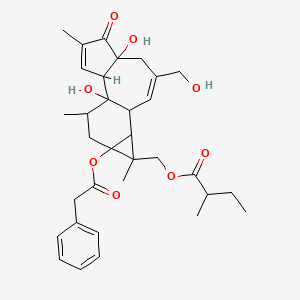
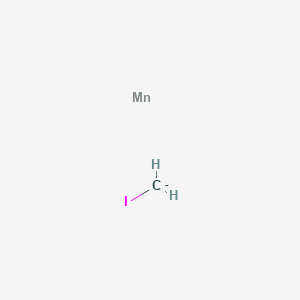
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
